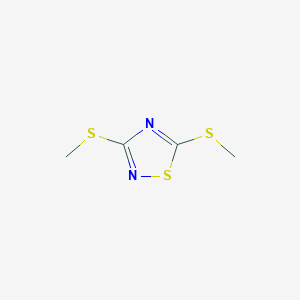

Bis(methylsulfanyl)-1,2,4-thiadiazole

Description

Properties

IUPAC Name |

3,5-bis(methylsulfanyl)-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S3/c1-7-3-5-4(8-2)9-6-3/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMZKZWNBXHIEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NSC(=N1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis Methylsulfanyl 1,2,4 Thiadiazole and Its Functionalized Analogues

Direct Synthesis Approaches for Bis(methylsulfanyl)-1,2,4-thiadiazole

Direct synthesis methods provide efficient routes to the target compound, often through one-pot procedures that minimize intermediate isolation steps.

The nucleophilic aromatic substitution (SNAr) reaction is a powerful tool for the functionalization of heteroaromatic rings. In the context of 1,2,4-thiadiazoles, the chlorine atoms on 3,5-dichloro-1,2,4-thiadiazole (B1299824) are susceptible to displacement by nucleophiles. The synthesis of 3,5-bis(amino)-1,2,4-thiadiazoles has been achieved through the selective SNAr reaction of the dichloro-1,2,4-thiadiazole precursor with amines. researchgate.net

This methodology can be extended to synthesize this compound. The reaction would involve treating 3,5-dichloro-1,2,4-thiadiazole with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe). The reaction proceeds in a stepwise manner, with the first substitution occurring at one of the chloro-positions, followed by a second substitution at the remaining position to yield the desired 3,5-bis(methylsulfanyl)-1,2,4-thiadiazole. The conditions for such reactions are typically mild, making this a viable and direct synthetic route.

| Reactant | Reagent | Product | Reaction Type |

| 3,5-Dichloro-1,2,4-thiadiazole | Sodium Thiomethoxide (NaSMe) | 3,5-Bis(methylsulfanyl)-1,2,4-thiadiazole | Nucleophilic Aromatic Substitution (SNAr) |

A facile, transition-metal-free synthesis for 3,5-disubstituted-1,2,4-thiadiazoles has been developed, which involves a base-mediated tandem thioacylation of amidines. organic-chemistry.orgacs.orgorganic-chemistry.org This one-pot protocol utilizes dithioesters or aryl isothiocyanates in a solvent like DMF, followed by an in-situ intramolecular dehydrogenative N-S bond formation of the thioacylamidine intermediate under an inert atmosphere. organic-chemistry.orgacs.org The proposed mechanism suggests that a carbamoyl (B1232498) anion, generated from the deprotonation of DMF, acts as a radical initiator. organic-chemistry.org This method is notable for its efficiency and the use of readily available starting materials to produce unsymmetrically substituted thiadiazoles. acs.orgorganic-chemistry.org

| Starting Materials | Key Process | Intermediate | Product |

| Amidines and Dithioesters/Aryl Isothiocyanates | Base-mediated tandem thioacylation | Thioacylamidine | 3,5-Disubstituted-1,2,4-thiadiazole |

Electrochemical methods offer a green and efficient alternative for the synthesis of 1,2,4-thiadiazole (B1232254) derivatives. Specifically, the synthesis of 3,5-bis(acyl)-1,2,4-thiadiazoles can be achieved through the oxidative dimerization of α-oxothioamides. jst.go.jpresearchgate.netresearchgate.net This reaction is facilitated by tetra-n-butylammonium iodide (TBAI) which acts as both an electrolyte and a mediator under constant current electrolysis. jst.go.jpresearchgate.net This approach represents a method for S–N bond construction via an electrochemical process. The required α-oxothioamide intermediates are themselves synthesized from the reaction of α-oxodithioesters with ammonium chloride in the presence of sodium acetate. jst.go.jpresearchgate.net

| Precursor | Method | Mediator/Electrolyte | Product Class |

| α-Oxothioamides | Oxidative Dimerization | Tetra-n-butylammonium iodide (TBAI) | 3,5-Bis(acyl)-1,2,4-thiadiazoles |

One-Pot Synthetic Routes

General Strategies for 1,2,4-Thiadiazole Ring Formation Applicable to Substituted Derivatives

These strategies focus on the construction of the core 1,2,4-thiadiazole ring from acyclic precursors, which can be adapted to synthesize a wide range of substituted derivatives.

A prominent strategy for the formation of the 1,2,4-thiadiazole ring is the intramolecular dehydrogenative N-S bond formation. This method is particularly useful for synthesizing 3-substituted 5-amino-1,2,4-thiadiazole derivatives from imidoyl thiourea (B124793) precursors. organic-chemistry.orgnih.gov

This transformation can be achieved through electro-oxidative methods, which are environmentally friendly as they operate under catalyst- and oxidant-free conditions at room temperature. organic-chemistry.orgnih.gov The reaction proceeds via a single-electron transfer, radical cyclization, and subsequent oxidative rearomatization. organic-chemistry.org This electrochemical approach demonstrates broad substrate scope and functional group tolerance. organic-chemistry.orgnih.gov

Alternatively, the oxidative S-N bond formation can be mediated by reagents such as phenyliodine(III) bis(trifluoroacetate) or molecular iodine. organic-chemistry.orgresearchgate.net These methods are also metal-free and offer short reaction times with good to excellent yields. researchgate.net The base-mediated tandem thioacylation of amidines, as mentioned previously, also culminates in an in-situ intramolecular dehydrogenative N-S bond formation to yield the final thiadiazole product. organic-chemistry.orgacs.org

| Precursor | Key Transformation | Methodologies | Product Class |

| Imidoyl Thioureas | Intramolecular Dehydrogenative N-S Bond Formation | Electro-oxidative, Chemical Oxidants (e.g., I₂), Base-mediated | 3-Substituted 5-Amino-1,2,4-thiadiazoles |

Intramolecular Dehydrogenative N-S Bond Formation (e.g., from Imidoyl Thioureas)

Transition-Metal-Free Methodologies

The synthesis of 1,2,4-thiadiazole derivatives can be achieved without the use of transition metals, offering advantages in terms of cost, toxicity, and ease of purification. One notable metal-free approach involves the construction of 3-substituted 5-amino-1,2,4-thiadiazoles through the intramolecular oxidative S-N bond formation of imidoyl thioureas, mediated by phenyliodine(III) bis(trifluoroacetate). This method is characterized by its broad substrate scope, rapid reaction times, and high yields. researchgate.net Another transition-metal-free strategy allows for the synthesis of 1,2,4-thiadiazoles from amidines, elemental sulfur, and aldehydes or 2-methylquinolines. researchgate.net Furthermore, an environmentally benign oxidative system combining iodine and DMSO has been utilized for synthesizing various thiadiazole structures. nih.gov

Electro-Oxidative Conditions

Electrochemical synthesis has emerged as a powerful and green alternative for constructing 1,2,4-thiadiazole rings. This method avoids the need for stoichiometric chemical oxidants by using an electric current to drive the desired transformation. A prominent example is the synthesis of 3,5-bis(acyl)-1,2,4-thiadiazoles through the oxidative dimerization of α-oxothioamides. jst.go.jpresearchgate.net This reaction is conducted under constant current electrolysis, employing tetra-n-butylammonium iodide (TBAI) as both a mediator and an electrolyte. jst.go.jpresearchgate.net The process is believed to involve the anodic oxidation of iodide to iodine, which then reacts with the α-oxothioamide substrate to initiate the cyclization cascade. jst.go.jp

Similarly, an external oxidant-free electrooxidative method can achieve intramolecular S-N bond formation to yield 3,5-disubstituted 1,2,4-thiadiazoles. semanticscholar.org The electrochemical approach has also been successfully applied to the intermolecular dehydrogenative coupling of isothiocyanates with amidines or 2-aminopyridines, providing efficient access to a range of 1,2,4-thiadiazole derivatives. researchgate.net These electrosynthesis protocols are noted for their mild reaction conditions, broad substrate scope, and excellent functional group tolerance. researchgate.netresearchgate.net

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| α-Oxothioamides | Constant Current Electrolysis, n-Bu4NI (TBAI) | 3,5-Bis(acyl)-1,2,4-thiadiazoles | jst.go.jpresearchgate.net |

| Imidoyl thioureas | Catalyst- and oxidant-free electrolysis | 3-Substituted 5-Amino-1,2,4-thiadiazoles | researchgate.netresearchgate.net |

| Isothiocyanates + Amidines | n-Bu4NI, Undivided electrolysis | Substituted 1,2,4-thiadiazoles | researchgate.net |

Iodine-Mediated Oxidative Cyclization

Molecular iodine is a versatile and readily available reagent for promoting the oxidative cyclization reactions that form the 1,2,4-thiadiazole core. This methodology has been effectively used in the synthesis of 1,2,4-thiadiazole derivatives through the oxidative cyclization of α-oxothioamides. jst.go.jp The reaction proceeds by the interaction of iodine with the thioamide substrate, leading to an intermediate that undergoes intermolecular nucleophilic substitution followed by intramolecular cyclization to afford the final product. jst.go.jp

Another application of this strategy is the [3+2] oxidative cyclization of 2-amino-1,3,4-thiadiazole-based substrates with various substituted phenyl isothiocyanates in the presence of molecular iodine and potassium carbonate. frontiersin.org This approach has been used to access fused thiadiazole systems. frontiersin.org Iodine-mediated protocols are valued for their operational simplicity and the ability to construct complex heterocyclic systems from accessible starting materials. nih.govfrontiersin.org

| Starting Materials | Key Reagents | Solvent | Product Type | Reference |

|---|---|---|---|---|

| α-Oxothioamides | Molecular Iodine (I2) | Not Specified | 1,2,4-Thiadiazole derivatives | jst.go.jp |

| 2-Amino-1,3,4-thiadiazole substrate + Phenyl isothiocyanates | Molecular Iodine (I2), Potassium Carbonate | Chloroform | Fused 1,3,4-thiadiazole- jst.go.jpsemanticscholar.orgorganic-chemistry.org-thiadiazole systems | frontiersin.org |

| Indole-3-carboxaldehyde + Tosylhydrazine + Ammonium thiocyanate | Molecular Iodine (I2) | Not Specified | Indolyl-1,3,4-thiadiazole amines | nih.govrsc.org |

Cyclization Reactions Utilizing Sulfur and Nitrogen Sources

The construction of the 1,2,4-thiadiazole ring often involves the strategic combination of separate sulfur and nitrogen sources with a carbon backbone. These methods provide a fundamental approach to building the heterocyclic core.

Sodium Carbonate Promoted Syntheses with Elemental Sulfur

A notable example of building the thiadiazole ring from elemental sources is the sodium carbonate-promoted synthesis of 5-amino-1,2,4-thiadiazoles. organic-chemistry.orgnih.gov This reaction is a three-component process involving amidoximes, isocyanides, and elemental sulfur. organic-chemistry.org The methodology is considered environmentally friendly as it utilizes O₂ from the air as a green oxidant, producing water as the only byproduct. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions, typically in DMSO or acetonitrile (B52724) at 60°C, and demonstrates a broad substrate scope with compatibility for various aromatic, heterocyclic, and aliphatic starting materials. organic-chemistry.org Yields for the thiadiazole synthesis are reported to be as high as 91%. organic-chemistry.org Mechanistic studies suggest that this process follows a non-radical pathway that involves an isothiocyanate intermediate. organic-chemistry.org

Oxidative Dimerization of Thioamides

The oxidative dimerization of thioamides is one of the most common and direct methods for synthesizing symmetrical 3,5-disubstituted-1,2,4-thiadiazoles. researchgate.netnih.gov This approach involves the oxidation of two thioamide molecules, which then combine to form the stable five-membered ring. A wide array of oxidizing agents can be employed to facilitate this transformation. researchgate.net

A highly efficient version of this reaction uses 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as the oxidant in a chlorinated solvent at room temperature, providing good to excellent yields. semanticscholar.org Other established oxidizing systems include halogens, hydrogen peroxide, and Oxone. researchgate.net A greener, solvent-free protocol has also been developed, which first generates the thioamide in situ from a primary amide using Lawesson's reagent, followed by oxidative dimerization with tert-butyl hydroperoxide (TBHP). nih.gov This one-pot, two-step procedure is notable for its efficiency, broad substrate tolerance, and metal-free conditions. nih.gov

| Oxidizing Agent | Key Features | Reference |

|---|---|---|

| 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) | Highly efficient, room temperature reaction | semanticscholar.org |

| tert-Butyl hydroperoxide (TBHP) | Used in a one-pot, solvent-free reaction with Lawesson's reagent | nih.gov |

| Oxone | Commonly used for symmetrical 3,5-dialkyl/diaryl derivatives | researchgate.net |

| Halogens (e.g., I2, Br2) | Classical oxidizing agents for this transformation | researchgate.net |

| Hydrogen Peroxide (H2O2) | A common and accessible oxidant | researchgate.net |

| Electric Current (Electrolysis) | Green chemistry approach, avoids chemical oxidants | jst.go.jpresearchgate.net |

Strategic Derivatization of this compound Scaffolds

Once the core 1,2,4-thiadiazole ring is synthesized, it can be further functionalized to create a diverse range of derivatives. A key precursor for such derivatizations is 3-methylsulfanyl-1,2,4-thiadiazole-5-thiol. The thiol group on this scaffold is particularly useful for subsequent reactions. For instance, it can be deprotonated with a base like sodium ethoxide to form a thiolate. This thiolate is a potent nucleophile and can be used to synthesize organotin compounds by reacting with organotin halides, such as dimethyltin dichloride or di(4-fluorobenzyl)dichlorotin(IV). nih.govnih.gov In the resulting complexes, the 3-methylsulfanyl-1,2,4-thiadiazole-5-thiolate acts as an S,N-chelating ligand, coordinating to the tin(IV) center. nih.govnih.gov This demonstrates a powerful method for incorporating the thiadiazole moiety into larger, metal-containing supramolecular structures.

Introduction of Additional Functionalities

The functionalization of the this compound core can be achieved through various organic reactions, allowing for the introduction of a wide range of chemical moieties. These modifications are crucial for tuning the electronic and steric properties of the parent compound, thereby enabling the synthesis of analogues with tailored characteristics.

One common approach to functionalization involves the reaction of the thiadiazole ring with electrophiles, which can lead to substitution at either the nitrogen or sulfur atoms, depending on the reaction conditions and the nature of the electrophile. For instance, alkylation, acylation, and arylation reactions can introduce new functional groups onto the heterocyclic core.

Furthermore, the methylsulfanyl groups themselves can be targets for chemical modification. Oxidation of the thioether linkage can lead to the corresponding sulfoxides and sulfones, thereby altering the electronic properties of the molecule. Additionally, nucleophilic substitution reactions at the sulfur atom can be employed to introduce different alkyl or arylthio groups, as will be discussed in the following section.

Synthesis of Analogs with Varied Thioether Linkages

The synthesis of 3,5-bis(alkylthio)-1,2,4-thiadiazoles, including the methylsulfanyl derivative, is efficiently achieved through the oxidative dimerization of S-alkyldithiocarbamates. researchgate.netresearchgate.net This method provides a direct and high-yielding route to symmetrically substituted 1,2,4-thiadiazoles. The general reaction scheme involves the formation of a disulfide bond followed by intramolecular cyclization and elimination of sulfur.

Two notable green and efficient protocols for this transformation utilize molecular iodine and oxone as oxidants. researchgate.netresearchgate.net These methods are advantageous as they operate under mild reaction conditions, avoid the use of transition metals and hypervalent iodine reagents, and employ inexpensive and environmentally benign oxidants. researchgate.net

Table 1: Synthesis of 3,5-Bis(alkylthio)-1,2,4-thiadiazoles via Oxidative Dimerization of S-Alkyldithiocarbamates researchgate.net

| Entry | R in S-Alkyldithiocarbamate | Oxidant | Solvent | Time (min) | Yield (%) |

| 1 | Methyl | I₂ | Ethanol (B145695) | 10 | 95 |

| 2 | Ethyl | I₂ | Ethanol | 12 | 93 |

| 3 | n-Propyl | I₂ | Ethanol | 15 | 92 |

| 4 | i-Propyl | I₂ | Ethanol | 20 | 90 |

| 5 | n-Butyl | I₂ | Ethanol | 15 | 94 |

| 6 | Benzyl | I₂ | Ethanol | 10 | 96 |

| 7 | Methyl | Oxone | H₂O/Acetonitrile | 15 | 94 |

| 8 | Ethyl | Oxone | H₂O/Acetonitrile | 18 | 92 |

| 9 | n-Propyl | Oxone | H₂O/Acetonitrile | 20 | 91 |

| 10 | i-Propyl | Oxone | H₂O/Acetonitrile | 25 | 88 |

| 11 | n-Butyl | Oxone | H₂O/Acetonitrile | 20 | 93 |

| 12 | Benzyl | Oxone | H₂O/Acetonitrile | 15 | 95 |

The reactions with molecular iodine are typically carried out in ethanol at room temperature and proceed rapidly to give excellent yields of the desired 3,5-bis(alkylthio)-1,2,4-thiadiazoles. researchgate.net Similarly, the use of oxone in a mixture of water and acetonitrile also provides the products in high yields under mild conditions. researchgate.net These methods offer a versatile and practical approach for the synthesis of a library of 1,2,4-thiadiazole analogs with varied thioether linkages by simply starting from the corresponding S-alkyldithiocarbamate.

Formation of Bis-Thiadiazole Systems

The synthesis of molecules containing two or more 1,2,4-thiadiazole rings, often referred to as bis-thiadiazole systems, has garnered significant interest. These compounds can be synthesized through various strategies, often involving the coupling of pre-functionalized thiadiazole units or the construction of the thiadiazole rings from a bis-functional precursor.

One approach involves the condensation of N'-substituted amidrazones with p-phenylenediisothiocyanate, which can lead to the formation of bis-1,2,4-triazole and bis-1,3,4-thiadiazole derivatives. nih.gov While this method primarily yields 1,3,4-thiadiazoles, modifications to the reaction conditions and starting materials could potentially be adapted for the synthesis of bis-1,2,4-thiadiazole systems.

Another strategy involves the reaction of bis(hydrazonoyl) chlorides with various reagents to construct the bis-1,3,4-thiadiazole core. tandfonline.com The functionalization of these bis-heterocyclic systems can then be carried out to introduce desired substituents. For instance, the synthesis of novel piperazine-based bis(1,3,4-thiadiazole) hybrids has been reported. semanticscholar.org

Furthermore, the synthesis of bis(1,2,4-triazolo[3,4-b] researchgate.netresearchgate.netresearchgate.netthiadiazines) has been achieved, demonstrating the feasibility of creating complex fused heterocyclic systems containing multiple thiadiazole-related rings. nih.gov These synthetic methodologies provide a foundation for the design and preparation of novel bis-1,2,4-thiadiazole systems with potential applications in various fields of chemistry.

Reactivity and Mechanistic Studies of Bis Methylsulfanyl 1,2,4 Thiadiazole Frameworks

Chemical Transformations of the 1,2,4-Thiadiazole (B1232254) Ring System

The chemical behavior of bis(methylsulfanyl)-1,2,4-thiadiazole is characterized by the interplay between the electron-deficient nature of the heterocyclic ring and the reactivity of the sulfur-containing substituents.

Electrophilic and Nucleophilic Reactivity of the Thiadiazole Core

The 1,2,4-thiadiazole ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic renders the carbon atoms of the ring susceptible to nucleophilic attack. mdpi.comnih.gov In the context of this compound, the C5 position is reported to be the most reactive site for nucleophilic substitution. researchgate.net

Studies on related 1,2,4-thiadiazole systems have shown that the ring can be cleaved by strong bases. mdpi.com While electrophilic substitution on the unsubstituted 1,3,4-thiadiazole (B1197879) ring is generally difficult, the introduction of activating groups can facilitate such reactions. nih.gov For this compound, the methylsulfanyl groups may influence the electron density of the ring, potentially modulating its reactivity towards electrophiles.

A notable reaction highlighting the electrophilic nature of the 1,2,4-thiadiazole ring is its interaction with the catalytic cysteine residue of proteases. This involves a nucleophilic attack by the cysteine thiol on the thiadiazole ring, leading to a ring-opening metathesis reaction and the formation of a covalent bond. nih.gov This reactivity underscores the potential of this scaffold in the design of covalent enzyme inhibitors.

Reactions Involving Methylsulfanyl Substituents (e.g., Oxidation to Sulfinyl or Sulfonyl Groups)

The methylsulfanyl groups at the 3 and 5 positions of the thiadiazole ring are themselves reactive sites, most notably towards oxidation. These thioether moieties can be selectively oxidized to the corresponding sulfinyl (sulfoxide) and sulfonyl (sulfone) groups.

Research on a related 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole demonstrated that oxidation with m-chloroperbenzoic acid (m-CPBA) proceeds in a stepwise manner. rsc.org Initially, the methylthio group is oxidized to a diastereomeric mixture of methylsulfinyl groups. Further oxidation can then lead to the formation of the methylsulfonyl group. rsc.org This stepwise oxidation allows for the isolation of the intermediate sulfoxide (B87167), which can then be used in subsequent nucleophilic substitution reactions. rsc.orgorganic-chemistry.org The methylsulfinyl group, being a good leaving group, can be displaced by various nucleophiles, providing a pathway to further functionalize the thiadiazole ring. organic-chemistry.org

The controlled oxidation of one or both methylsulfanyl groups in this compound would significantly alter the electronic properties of the molecule, enhancing its electrophilicity and providing handles for further chemical modifications. The resulting sulfoxides and sulfones are also of interest for their potential biological activities.

Table 1: Oxidation Products of Methylsulfanyl Groups

| Starting Functional Group | Oxidizing Agent (Example) | Intermediate Product | Final Product |

| Methylsulfanyl (-SMe) | m-CPBA (1 equiv.) | Methylsulfinyl (-S(O)Me) | Methylsulfonyl (-S(O)2Me) |

| Methylsulfanyl (-SMe) | m-CPBA (excess) | - | Methylsulfonyl (-S(O)2Me) |

Reaction Mechanisms

Understanding the mechanisms underlying the formation and functionalization of the this compound framework is crucial for the rational design of new synthetic routes and the prediction of its chemical behavior.

Insights into N-S Bond Formation Mechanisms

The construction of the 1,2,4-thiadiazole ring fundamentally relies on the formation of a nitrogen-sulfur (N-S) bond. One of the most common methods for synthesizing 3,5-disubstituted-1,2,4-thiadiazoles is the oxidative dimerization of thioamides. acs.org This process involves the formation of an N-S bond through the removal of two hydrogen atoms from two thioamide molecules. Various oxidizing agents, including iodine and oxone, have been employed for this transformation. researchgate.net

More recent studies have explored transition-metal-free approaches. For instance, a base-mediated tandem thioacylation of amidines with dithioesters, followed by an in situ intramolecular dehydrogenative N-S bond formation, has been reported. organic-chemistry.org The proposed mechanism for this reaction involves the generation of a carbamoyl (B1232498) anion from the DMF solvent, which then acts as a radical initiator. organic-chemistry.org

Another strategy involves the iodine-mediated oxidative cyclization of imidoyl thioureas, which proceeds through an oxidative N-S bond formation. researchgate.net These mechanistic insights provide a foundation for developing novel and efficient syntheses of the 1,2,4-thiadiazole core.

Proposed Mechanistic Pathways in Functionalization Reactions

The functionalization of the this compound framework can proceed through several mechanistic pathways, depending on the nature of the reactants and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): Given the electron-deficient nature of the 1,2,4-thiadiazole ring, nucleophilic aromatic substitution is a key functionalization pathway. The reaction of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids under Suzuki-Miyaura coupling conditions proceeds in a stepwise manner, allowing for the selective mono- or diarylation of the ring. researchgate.net This suggests that a similar stepwise substitution of the methylsulfanyl groups (or their oxidized sulfinyl/sulfonyl derivatives) in this compound with suitable nucleophiles is a plausible mechanistic pathway.

Oxidation Mechanism: The oxidation of the methylsulfanyl groups likely proceeds via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent, such as a peroxy acid. The stability of the resulting sulfoxide and its propensity for further oxidation to the sulfone can be influenced by the electronic nature of the thiadiazole ring and the reaction conditions.

Ring-Opening/Ring-Closure: As mentioned, the reaction of the thiadiazole ring with strong nucleophiles can lead to ring cleavage. mdpi.com In the case of the interaction with cysteine, a proposed ring-opening metathesis mechanism involves the initial nucleophilic attack of the thiol on the sulfur atom of the N-S bond, leading to the cleavage of this bond and subsequent formation of a disulfide linkage. nih.gov

Interactions with Specific Chemical Entities

The unique electronic and structural features of this compound govern its interactions with other chemical species, a key aspect in its potential applications.

A significant and well-documented interaction is with cysteine residues in proteins. A study on 2,3,5-substituted organic-chemistry.orgacs.orgacademie-sciences.fr-thiadiazoles as inhibitors of the 3C-like protease of SARS-CoV-2 revealed a covalent binding mechanism. nih.gov The catalytic cysteine (Cys145) acts as a nucleophile, attacking the thiadiazole ring. This initiates a ring-opening metathesis reaction, resulting in the formation of a disulfide bond between the inhibitor and the enzyme, thus inactivating it. nih.gov Quantum chemistry calculations have supported this proposed mechanism, highlighting the electrophilic nature of the thiadiazole ring in this context. nih.gov

The methylsulfanyl groups can also participate in specific interactions. The sulfur atoms can act as ligands for metal ions, suggesting potential applications in coordination chemistry and catalysis. Furthermore, the ability to oxidize these groups to sulfoxides and sulfones introduces hydrogen bond accepting capabilities, which could be crucial for molecular recognition and binding to biological targets.

Coordination Interactions with Metal Centers

The nitrogen and sulfur atoms within the 1,2,4-thiadiazole ring and its substituents serve as potential coordination sites for metal ions. Research into the coordination chemistry of thiadiazole derivatives has revealed their capacity to form stable complexes with a variety of metals.

In a notable example, the coordination of a related compound, 3-methylsulfanyl-1,2,4-thiadiazole-5-thiolate, with a tin(IV) center has been elucidated. The resulting mononuclear molecule, bis(4-fluorobenzyl-κC)bis(3-methylsulfanyl-1,2,4-thiadiazole-5-thiolato-κ2 N 4,S 5)tin(IV), demonstrates the chelating ability of the ligand. nih.gov The tin(IV) atom is situated in a skew-trapezoidal bipyramidal geometry, with the basal plane defined by two symmetrically chelating 3-methylmercapto-5-mercapto-1,2,4-thiadiazole (B1607503) ligands. nih.gov The coordination involves both a sulfur atom and a nitrogen atom from each ligand. nih.gov

The molecular structure consists of a hexa-coordinated tin atom surrounded by two sulfur atoms and two nitrogen atoms from the ligands, in addition to two 4-fluorobenzyl groups. nih.gov The Sn—S bond distances are reported to be 2.4703 (8) Å, while the weaker Sn—N bond lengths are 2.913 Å. nih.gov The bite angle of S2—Sn1—N1 is 59.12°, consistent with the described geometry. nih.gov This geometry can also be described as a distorted trans octahedral arrangement. nih.gov A similar coordination pattern is observed in dimethyl-bis(3-methylsulfanyl-1,2,4-thia-diazole-5-thiol-ato)tin(IV), where the Sn(IV) atom is coordinated within a C2N2S2 donor set, also defining a skew-trapezoidal bipyramidal geometry. nih.gov

The ability of thiadiazole derivatives to act as ligands is attributed to the presence of heteroatoms with lone pairs of electrons that can be donated to a metal center. jchemlett.com The formation of coordinate bonds with metal surfaces is a key aspect of their chemical behavior. jchemlett.com The specific geometry and stability of the resulting metal complexes depend on the nature of the metal ion, the substituents on the thiadiazole ring, and the reaction conditions.

| Interaction | Atom Pair | Distance (Å) | Geometry |

| Strong Interaction | Sn—S | 2.4703 (8) | Skew-trapezoidal bipyramidal |

| Weak Interaction | Sn—N | 2.913 | Skew-trapezoidal bipyramidal |

Adsorption Behavior on Material Surfaces

The interaction of thiadiazole derivatives with material surfaces is a critical area of study, particularly in the context of corrosion inhibition. These compounds can adsorb onto metal surfaces, forming a protective layer that mitigates the corrosive process. The adsorption mechanism is largely dictated by the electronic structure of the thiadiazole molecule and the nature of the surface.

Thiadiazole compounds, including those with sulfur and nitrogen heteroatoms, can adhere to metal surfaces, partially obstructing active sites and thereby slowing the rate of corrosion. jchemlett.com The presence of polar functional groups and conjugated double bonds in the heterocyclic ring facilitates this adsorption. jchemlett.com The interaction can occur through electrostatic attraction, electron transfer, or a combination of both. jchemlett.com

Theoretical studies on the interaction of thiadiazole derivatives with an Fe(110) surface indicate that the active sites for interaction are located on the heteroatoms, specifically sulfur and nitrogen. jchemlett.comjchemlett.com These atoms can donate electrons to the metal surface to form coordinate bonds. jchemlett.com The HOMO and LUMO orbitals of thiadiazole molecules are distributed in a way that allows for both electron donation to the metal and electron acceptance from the metal through back-bonding. jchemlett.com

The adsorption of these molecules is often described as physical adsorption, governed by Van der Waals forces. jchemlett.comjchemlett.com The calculated adsorption or binding energies are generally low, which supports the mechanism of physisorption. jchemlett.comjchemlett.com In the case of 2,5-bis(octyldithio)-1,3,4-thiadiazole (B84337) (BODTA) on an aluminum surface, the formation of Al–N and Al–S bonds has been indicated, suggesting a chemical interaction component to the adsorption. rsc.orgresearchgate.net Quantum chemical calculations have shown that the nitrogen and sulfur atoms are the main reactive sites in this interaction. rsc.orgresearchgate.net

| Compound Family | Surface | Adsorption Mechanism | Key Interacting Atoms |

| Thiadiazole Derivatives | Fe(110) | Physical Adsorption (Van der Waals forces) | Sulfur, Nitrogen |

| 2,5-bis(octyldithio)-1,3,4-thiadiazole (BODTA) | Aluminum | Formation of Al-N and Al-S bonds | Sulfur, Nitrogen |

Enzyme Inhibition Mechanisms via Cysteine Interaction

1,2,4-Thiadiazole derivatives have emerged as a distinctive class of inhibitors that target cysteine residues in proteins. eurekaselect.comnih.gov These compounds can act as electrophilic "warheads" that covalently modify the catalytic cysteine, leading to the inactivation of the enzyme. eurekaselect.comnih.gov

The mechanism of inhibition involves a nucleophilic attack by the thiol group of a cysteine residue on the N-S bond of the 1,2,4-thiadiazole ring. eurekaselect.comnih.gov This reaction results in the cleavage of the heterocyclic ring and the formation of a disulfide bond between the inhibitor and the cysteine residue of the enzyme. eurekaselect.comnih.gov This covalent modification effectively inactivates the enzyme. eurekaselect.com

X-ray crystal structures of enzyme-inhibitor complexes have confirmed this mechanism, showing the formation of a disulfide bridge with the catalytic cysteine. eurekaselect.comnih.govnih.gov This mode of action has been observed for various cysteine-dependent enzymes, including cathepsin B and transglutaminase. eurekaselect.comnih.gov Theoretical studies, including quantum chemistry calculations, have further elucidated the process, suggesting a ring-opening metathesis reaction. nih.gov It has been proposed that the tautomeric form of the 1,2,4-thiadiazole, where a proton is located on the N2 position, possesses the necessary structural and energetic characteristics to facilitate the ring-opening reaction upon interaction with the cysteine residue at the enzyme's active site. nih.gov

This targeted covalent inhibition strategy is of significant interest in drug design, as it can provide potent and selective inhibitors for a range of cysteine-dependent enzymes. dundee.ac.uk

| Enzyme Class | Target Residue | Inhibition Mechanism | Resulting Bond |

| Cysteine Proteases (e.g., Cathepsin B) | Cysteine | Nucleophilic attack on N-S bond of thiadiazole ring | Disulfide bond |

| Transglutaminases | Cysteine | Covalent modification of catalytic cysteine | Disulfide bond |

| SARS-CoV-2 3C-Like Protease | Cysteine | Ring-opening metathesis reaction | Covalent bond |

Coordination Chemistry and Supramolecular Assembly of Bis Methylsulfanyl 1,2,4 Thiadiazole Ligands

Ligand Design and Coordination Modes

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry, stability, and properties of the resulting metal complexes. Bis(methylsulfanyl)-1,2,4-thiadiazole presents a fascinating case due to its combination of a thiadiazole ring and exocyclic sulfur donors.

Thiadiazole-derived ligands are known to exhibit a variety of coordination modes, which are heavily influenced by the nature and position of their substituents. nih.govmdpi.com Chelation, the formation of a ring structure between a ligand and a central metal ion, is a common feature. In many documented cases, chelation involves one of the thiadiazole nitrogen atoms and a donor atom from an adjacent substituent, such as a deprotonated hydroxyl group. nih.govmdpi.com This results in the formation of stable five- or six-membered chelate rings.

For this compound, while intramolecular chelation involving a methylsulfanyl group and a ring nitrogen is sterically unlikely, the presence of two methylsulfanyl groups opens up possibilities for bridging coordination between two metal centers, a behavior observed in other bis-functionalized thiadiazole ligands.

The 1,2,4-thiadiazole (B1232254) ring contains two nitrogen atoms and one sulfur atom, all of which are potential coordination sites. isres.org The nitrogen atoms, being relatively hard donors, tend to coordinate to a variety of metal ions. The endocyclic sulfur atom is generally considered a weak coordinator due to its involvement in the aromatic system.

The exocyclic sulfur atoms of the methylsulfanyl groups in this compound are soft donors and are expected to show a strong affinity for soft metal ions like Ag(I), Hg(II), and Cd(II). mdpi.com The interplay between the harder nitrogen donors and the softer sulfur donors allows this ligand to potentially act as a versatile linker in the construction of coordination polymers. Sulfur-containing ligands, in general, are crucial in the synthesis of metal-organic complexes due to their diverse coordination modes, including monodentate, bidentate, and bridging. mdpi.com

Formation of Metal Complexes

The synthesis of metal complexes with thiadiazole-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting products can range from discrete mononuclear or dinuclear complexes to extended coordination polymers.

The synthesis of discrete coordination compounds with thiadiazole derivatives has been extensively reported. nih.govresearchgate.net These syntheses often involve straightforward solution-based methods. Characterization of the resulting complexes is typically achieved through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) spectroscopy can provide evidence of coordination, as shifts in the vibrational frequencies of the C=N and C-S bonds within the thiadiazole ring are often observed upon complexation. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for characterizing the ligand and its complexes in solution. For paramagnetic complexes, techniques like magnetic susceptibility measurements are employed to determine the electronic state of the metal ion.

The geometry of metal complexes with thiadiazole ligands is highly dependent on the coordination number and preferences of the metal ion, as well as the steric and electronic properties of the ligand. Tetrahedral, square planar, and octahedral geometries are commonly observed. nih.govnih.gov

The electronic structure of these complexes is influenced by both the metal and the ligand. The thiadiazole ring itself is an electron-withdrawing group, which can affect the redox properties of the metal center. utq.edu.iq The presence of sulfur donors can also impart unique electronic characteristics, including ligand-to-metal charge transfer (LMCT) transitions, which can be observed in their electronic absorption spectra. utq.edu.iq The electronic properties of such complexes can be further tuned by modifying the substituents on the thiadiazole ring.

Table 1: Expected Coordination Geometries with this compound

| Metal Ion | Typical Coordination Number | Expected Geometry | Potential Bonding Atoms |

|---|---|---|---|

| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral | N, S |

| Zn(II) | 4 | Tetrahedral | N, S |

| Ag(I) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral | S |

This table is predictive and based on the coordination behavior of similar ligands.

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are extended structures formed from the self-assembly of metal ions and organic linkers. Thiadiazole-based ligands have been successfully employed as linkers to construct 1D, 2D, and 3D coordination polymers. mdpi.commdpi.com

This compound is a promising candidate for the construction of coordination polymers and MOFs due to its potential to act as a bridging ligand. The two methylsulfanyl groups can coordinate to different metal centers, leading to the formation of extended networks. Furthermore, the nitrogen atoms in the thiadiazole ring can also participate in coordination, offering multiple points of connection.

The design of MOFs with specific topologies and functionalities is an active area of research. rsc.org The use of mixed-linker systems, where a thiadiazole-based ligand is combined with other organic linkers, can lead to the formation of novel frameworks with tailored properties, such as porosity for gas storage or separation. rsc.org The presence of sulfur atoms in the framework derived from this compound could also be advantageous for applications in sensing, particularly for heavy metal ions. mdpi.com

Table 2: Potential Applications of Coordination Polymers and MOFs from this compound

| Application Area | Rationale |

|---|---|

| Luminescent Sensing | The thiadiazole moiety can act as a fluorophore, and coordination to metal ions can modulate its luminescent properties. The soft sulfur donors may show selectivity for heavy metal ions. mdpi.com |

| Catalysis | The metal centers within the framework can act as catalytic sites. The porous nature of MOFs can allow for size-selective catalysis. |

This table outlines potential applications based on the properties of similar thiadiazole-based materials.

In-depth Article on the Chemical Compound “this compound”

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of published research on the coordination chemistry and supramolecular assembly of "this compound" specifically in the context of forming polymeric structures. The requested article outline focuses on the design, construction, and structural features of coordination polymers where this compound acts as a bridging ligand to form 1D, 2D, and 3D networks. This includes a detailed analysis of its role in such networks and the specific intermolecular interactions, such as C-H...N and C-H...S hydrogen bonds, within the resulting supramolecular architectures.

Despite extensive searches for relevant scholarly articles, crystal structure data, and research communications, no specific examples or detailed studies concerning the use of this compound as a primary ligand in the construction of coordination polymers have been found. The existing body of literature on thiadiazole derivatives in coordination chemistry predominantly focuses on other substituted analogues, such as those with pyridyl or other functional groups capable of forming extended networks with metal ions.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for the chemical compound “this compound.” The creation of such an article would require speculation and the use of data from related but distinct compounds, which would not meet the stringent requirements for accuracy and specificity of the subject matter.

The field of coordination chemistry is vast, and while the 1,2,4-thiadiazole core is a known component in various ligands, the specific properties and coordination behavior of the bis(methylsulfanyl) derivative in forming polymeric networks remain an unexplored area of research according to the available scientific record.

Advanced Spectroscopic and Structural Characterization of Bis Methylsulfanyl 1,2,4 Thiadiazole and Its Constructs

X-ray Crystallography for Molecular and Crystal Structure Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in confirming the molecular structure, bond lengths, bond angles, and intermolecular interactions of Bis(methylsulfanyl)-1,2,4-thiadiazole derivatives and their coordination compounds.

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

Single-crystal X-ray diffraction studies on derivatives of thiadiazoles provide invaluable insights into their molecular geometry. For instance, the analysis of compounds containing the 1,3,4-thiadiazole (B1197879) motif reveals a consistently planar ring structure. nih.govscienceopen.com In a closely related derivative, 2,2′-[(1,3,4-Thiadiazole-2,5-diyl)bis(sulfanediyl)]diacetonitrile, the 1,3,4-thiadiazole ring is essentially planar, with a root-mean-square deviation of only 0.001 Å. scienceopen.com

The crystal structures of bis-thiadiazole compounds, such as those bridged by methylene, ethyl, and butyl linkers, have been elucidated, confirming the conserved geometry of the 1,3,4-thiadiazole ring. nih.gov The bond lengths and angles within the thiadiazole core of these derivatives are comparable to those reported for similar structures. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5305 (7) |

| b (Å) | 14.2102 (11) |

| c (Å) | 7.8803 (6) |

| β (°) | 104.3810 (11) |

| Volume (ų) | 925.32 (13) |

| Z | 4 |

Structural Analysis of Coordination Compounds and Polymers

The nitrogen and sulfur atoms of the thiadiazole ring and its substituents make this compound and its analogs excellent ligands for the formation of coordination compounds and polymers with various metal ions. researchgate.netnih.gov The structural analysis of these complexes reveals diverse coordination modes and geometries.

For example, complexes of 2,5-bis(acetylmethylthio)-1,3,4-thiadiazole (AMTD) with transition metals such as Mn(II), Ni(II), Co(II), Cu(II), and Pd(II) have been synthesized and characterized. researchgate.net Spectroscopic and magnetic data suggest tetrahedral geometries for the Mn(II) and Ni(II) complexes, an octahedral geometry for the Co(II) and Cu(II) complexes, and a square planar geometry for the Pd(II) complex. researchgate.net Symmetrical bis-1,3,4-thiadiazole-containing bis-thioethers have been shown to influence the formation of silver(I) coordination architectures, with the flexibility of the hydrocarbon bridge affecting the coordination modes. nih.gov

The coordination of substituted 1,2,4-triazoles to metal salts has been extensively studied, leading to the discovery of interesting structural properties, including spin crossover phenomena. ncl.ac.uk These studies highlight the versatility of such nitrogen- and sulfur-containing heterocycles in coordination chemistry.

Conformation and Torsion Angle Analysis

The conformation of the methylsulfanyl groups relative to the thiadiazole ring is a key structural feature. Torsion angles, which describe the rotation around single bonds, provide a quantitative measure of this conformation.

In the crystal structure of 2,2′-[(1,3,4-Thiadiazole-2,5-diyl)bis(sulfanediyl)]diacetonitrile, the two N—C—S—C torsion angles are 23.41 (15)° and -0.62 (14)°. scienceopen.com This indicates that one of the acetonitrile (B52724) groups is oriented syn (above the plane of the thiadiazole ring) and the other is anti (below the plane). scienceopen.com Such conformational analysis is crucial for understanding the steric and electronic environment around the molecule, which can influence its reactivity and intermolecular interactions.

The conformation of molecules in the solid state can be influenced by crystal packing forces and intermolecular interactions, such as hydrogen bonds. For instance, in some nitroimidazole derivatives, different conformations (syn and anti) are observed in the solid state, which are stabilized by intramolecular and intermolecular contacts. nih.gov

Advanced Spectroscopic Techniques for Structural Confirmation

While X-ray crystallography provides a static picture of the molecular structure in the solid state, spectroscopic techniques offer valuable information about the structure and dynamics of molecules in both solid and solution phases.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the connectivity and chemical environment of atoms in a molecule. The chemical shifts of the protons and carbons in this compound and its derivatives are characteristic of their specific electronic environments.

For a series of symmetrical bis-thiadiazoles with varying alkyl linkers, the ¹H and ¹³C NMR spectra have been reported. nih.gov For example, in a bis-thiadiazole with a propyl linker, the following signals were observed:

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 2.328 (quintet) | C-CH₂-C |

| 2.726 (singlet) | CH₃ | |

| 3.445 (triplet) | CH₂-S | |

| ¹³C | 15.63 | CH₃ |

| 28.63 | C-CH₂-C | |

| 32.39 | CH₂-S | |

| 164.93, 165.10 | Thiadiazole ring carbons |

Data from a related bis-thiadiazole derivative. nih.gov

The chemical shifts of the methyl protons and carbons are typically found in the upfield region of the spectra, while the carbons of the thiadiazole ring resonate at much lower fields due to the influence of the electronegative nitrogen and sulfur atoms.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

The IR spectra of thiadiazole derivatives exhibit characteristic absorption bands. For instance, the C=N stretching vibration in 1,3,4-thiadiazole derivatives typically appears in the region of 1613–1643 cm⁻¹. mdpi.com In a series of bis-thiadiazole compounds, characteristic IR bands were observed in the fingerprint region, for example, at 1379, 1185, 1065, 1038, 759, and 615 cm⁻¹ for a derivative with a propyl linker. nih.gov

A detailed vibrational analysis, often aided by computational methods such as Density Functional Theory (DFT), can be performed to assign the observed spectral bands to specific molecular vibrations. iu.edu.sa Such analyses have been conducted for related compounds like 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, providing a comprehensive understanding of their vibrational properties. iu.edu.sa

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For 3,5-Bis(methylsulfanyl)-1,2,4-thiadiazole (Molecular Formula: C₄H₆N₂S₃), the molecular weight is 178.3 g/mol . In electron impact mass spectrometry (EI-MS), the compound would first form a molecular ion ([M]⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. The structure contains two methylsulfanyl (-SCH₃) groups attached to a 1,2,4-thiadiazole (B1232254) ring. Plausible fragmentation pathways would involve the loss of methyl radicals (•CH₃), thiomethyl radicals (•SCH₃), or cleavage of the heterocyclic ring itself. The observation of specific fragment ions helps to confirm the compound's structure. For instance, the cleavage of a C-S bond could lead to the loss of a thiomethyl group, resulting in a significant fragment ion. Subsequent fragmentation could involve the breakdown of the thiadiazole ring, leading to smaller, characteristic ions.

The fragmentation pattern provides a unique fingerprint that can be used to identify the compound and distinguish it from its isomers. High-resolution mass spectrometry (HRMS) can further provide the exact mass of the parent molecule and its fragments, allowing for the unambiguous determination of their elemental composition.

| Plausible Fragment | Proposed Structure / Neutral Loss | m/z (Mass/Charge Ratio) |

| [C₄H₆N₂S₃]⁺• | Molecular Ion (M⁺•) | 178 |

| [C₃H₃N₂S₃]⁺ | [M - CH₃]⁺ | 163 |

| [C₃H₃N₂S₂]⁺• | [M - SCH₃]⁺• | 131 |

| [C₂N₂S]⁺• | Thiadiazole ring fragment | 88 |

| [CH₃S]⁺ | Thiomethyl cation | 47 |

Surface and Material Characterization Techniques

The application of this compound in materials science, for example as a component in thin films, self-assembled monolayers, or composite materials, necessitates the use of advanced surface and bulk characterization techniques. These methods provide critical information on the morphology, topography, elemental composition, and crystalline structure of materials incorporating this molecule.

Atomic Force Microscopy (AFM) for Topographical Analysis

Atomic Force Microscopy (AFM) is a powerful tool for characterizing surfaces at the nanoscale. It provides three-dimensional topographical images with very high resolution. If this compound were used to form a self-assembled monolayer on a substrate, AFM would be the ideal technique to visualize the film's structure. It can measure the film's thickness, uniformity, and surface roughness, and identify the presence of any defects such as pinholes or aggregates. This level of detail is essential for applications in electronics or as functional coatings where a well-ordered and defect-free surface is required.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. For a surface containing this compound, XPS would confirm the presence of carbon, nitrogen, and sulfur. More importantly, high-resolution scans of the individual element regions can provide information about their bonding environments. The sulfur S 2p spectrum would be particularly insightful, as it could distinguish between the sulfur atoms within the thiadiazole ring and those in the exocyclic methylsulfanyl groups due to their different chemical environments, which result in slight shifts in their core-level binding energies.

| Element | Core Level | Expected Binding Energy (eV) Range | Inferred Chemical State |

| Carbon | C 1s | ~284.8 - 286.0 | C-C, C-H, C-S, C=N |

| Nitrogen | N 1s | ~399.0 - 401.0 | N-C=S, N=C-S |

| Sulfur | S 2p | ~163.0 - 165.0 | C-S-C (Thioether), C-S-N (Thiadiazole) |

Attenuated Total Reflectance (ATR) for Adsorption Studies

Attenuated Total Reflectance (ATR), often used as an accessory for Fourier-transform infrared (FTIR) spectroscopy, is a technique ideal for studying the surfaces of materials or the adsorption of molecules onto substrates. To study the adsorption of this compound onto a solid surface, ATR-FTIR would be used to obtain the infrared spectrum of the adsorbed layer. The presence of characteristic vibrational bands (e.g., C=N, C-S stretching) would confirm the molecule's presence on the surface. Shifts in the position or changes in the intensity of these bands compared to the bulk material can provide evidence of specific interactions between the molecule and the substrate, indicating the nature of the adsorption process.

Powder X-Ray Diffraction (XRD) for Bulk Crystalline Structure

Powder X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. For a solid sample of this compound, the XRD pattern would serve as a unique fingerprint for its specific crystalline phase. The positions of the diffraction peaks (in terms of the diffraction angle, 2θ) are determined by the dimensions of the unit cell—the basic repeating block of the crystal lattice. The intensities of the peaks are related to the arrangement of atoms within that unit cell. Analysis of the XRD pattern can therefore be used to identify the compound, determine its crystal system and unit cell parameters, and assess its phase purity. The characterization of other thiadiazole derivatives by XRD has been instrumental in confirming their molecular structures in the solid state. mdpi.com

Theoretical and Computational Investigations of Bis Methylsulfanyl 1,2,4 Thiadiazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For thiadiazole systems, these methods have been instrumental in understanding their stability, reactivity, and potential applications.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of heterocyclic compounds, including various thiadiazole isomers and their derivatives. researchgate.netnih.gov DFT calculations, often employing functionals like B3LYP, are utilized to optimize molecular geometries and predict a range of chemical reactivity descriptors. researchgate.net

For analogous bis-1,3,4-thiadiazole derivatives, DFT analysis has been used to study their electronic structure and predict chemical and drug-like properties. researchgate.net These studies often involve the calculation of parameters such as hardness (η), Mulliken electronegativity (χ), chemical potential (μ), and electrophilicity (ω). researchgate.net The optimized geometry of related thiadiazole compounds has been determined using DFT, showing good agreement with experimental data where available. acs.org For instance, in studies of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, all dihedral angles of the 1,3,4-thiadiazole (B1197879) ring were calculated to be nearly 0°, indicating its planar nature. acs.org

Table 1: Representative DFT-Calculated Parameters for Analogous Thiadiazole Derivatives

| Parameter | Value Range | Significance |

|---|---|---|

| Hardness (η) | Varies | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | Varies | Describes the power of an atom to attract electrons. |

| Chemical Potential (μ) | Varies | Related to the escaping tendency of an electron cloud. |

| Electrophilicity (ω) | >2.5 (for some bis-1,3,4-thiadiazoles) researchgate.net | Quantifies the ability of a molecule to accept electrons. |

Note: The values are indicative and depend on the specific derivative and computational method.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of molecules. libretexts.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

In studies of novel functionalized bis-1,3,4-thiadiazoles, the HOMO-LUMO energy gap was calculated to be approximately 7 eV, and the electronic transitions were investigated using TDDFT calculations. researchgate.net The visualization of HOMO and LUMO surfaces helps to identify the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). researchgate.netresearchgate.net For many thiadiazole derivatives, the HOMO is often localized on the thiadiazole ring and sulfur atoms, while the LUMO distribution can vary depending on the substituents.

Table 2: Frontier Molecular Orbital Energies for Analogous Thiadiazole Compounds

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Substituted 1,3,4-Thiadiazole researchgate.net | Varies | Varies | ~3.12 - 3.31 |

Note: These values are illustrative and are highly dependent on the specific molecular structure and the level of theory used in the calculations.

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution in a molecule and predicting the sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The ESP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

For various bis-1,3,4-thiadiazole derivatives, electrostatic potential maps have been used to identify these reactive sites. researchgate.net In a study on tuning the electrostatic potentials on the sulfur atom in 1,3,4-thiadiazole derivatives, it was shown that substituents could significantly alter the ESP, even changing the nature of the sulfur atom from electrophilic to nucleophilic. mdpi.com This highlights the importance of the methylsulfanyl groups in bis(methylsulfanyl)-1,2,4-thiadiazole in modulating its reactivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a bridge between static quantum chemical calculations and the macroscopic properties of a system.

Conformational Analysis and Flexibility Studies

While the 1,2,4-thiadiazole (B1232254) ring itself is planar, the presence of two methylsulfanyl substituents introduces conformational flexibility. Conformational analysis of related molecules, such as 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, has been performed to identify the most stable conformers. iu.edu.sa Such studies are crucial for understanding how the molecule might interact with its environment. The rotation around the C-S and S-CH₃ bonds would be of particular interest in determining the preferred three-dimensional structure of this compound. The flexibility of the methylsulfanyl groups can influence the molecule's ability to adopt different conformations, which can be critical for its biological activity or material properties.

Interaction Dynamics in Solution or at Interfaces

MD simulations are well-suited for studying the behavior of molecules in a condensed phase, such as in solution or at an interface. nih.govnih.gov These simulations can reveal how solvent molecules arrange around the solute and how the solute's conformation and dynamics are affected by the solvent. For derivatives of 1,2,4-triazole (B32235), which are structurally related to 1,2,4-thiadiazole, MD simulations have been used to investigate their interactions in aqueous and acidic media. nih.gov Such studies calculate interaction energies and analyze the conformational states of the molecules in different environments. nih.gov For this compound, MD simulations could be employed to understand its solubility, aggregation behavior, and interactions with biological macromolecules or material surfaces.

Computational Approaches to Spectroscopic Data Interpretation

The interpretation of experimental spectroscopic data for complex molecules like this compound is greatly enhanced by computational methods. Density Functional Theory (DFT) has become a standard tool for predicting and understanding the spectroscopic properties of such compounds, providing insights that are often difficult to obtain through experimental means alone. By modeling the electronic structure of the molecule, DFT can accurately predict NMR chemical shifts and vibrational frequencies, which aids in the definitive assignment of experimental spectra.

Prediction of NMR Chemical Shifts

Computational chemistry offers powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which are fundamental for the structural elucidation of molecules like this compound. The Gauge-Independent Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors. iu.edu.sa This method, typically employed in conjunction with DFT, allows for the accurate prediction of both ¹H and ¹³C NMR chemical shifts.

The choice of the DFT functional and basis set is crucial for the accuracy of the predicted chemical shifts. For similar heterocyclic compounds, functionals like B3LYP and B3PW91 have been shown to provide a good balance between computational cost and accuracy. iu.edu.sanih.gov Basis sets such as 6-311++G(d,p) are often used to provide the necessary flexibility for an accurate description of the electronic environment around each nucleus. nih.gov

The predicted chemical shifts for this compound would be expected to show distinct signals for the methyl protons and carbons, as well as for the carbon atoms within the 1,2,4-thiadiazole ring. The chemical environment of the methyl groups, being attached to sulfur atoms, would influence their ¹H and ¹³C chemical shifts. Similarly, the carbon atoms in the thiadiazole ring would have their chemical shifts determined by the surrounding nitrogen and sulfur atoms.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar compounds found in the literature.

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -SCH₃ | 2.6 - 2.8 | 15 - 20 |

| C3-SCH₃ | - | 165 - 170 |

It is important to note that these are generalized predictions, and the actual experimental values may vary depending on the solvent and other experimental conditions. Computational studies can also model the effect of different solvents on the NMR chemical shifts, providing a more accurate comparison with experimental data. iu.edu.sa

Vibrational Mode Assignments

Computational methods, particularly DFT, are invaluable for the assignment of vibrational modes observed in infrared (IR) and Raman spectroscopy. By calculating the harmonic vibrational frequencies, it is possible to create a theoretical spectrum that can be compared with the experimental one. This comparison allows for a detailed and reliable assignment of the observed vibrational bands to specific molecular motions. bohrium.com

For this compound, the vibrational spectrum is expected to be complex, with contributions from the stretching and bending modes of the thiadiazole ring, the C-S bonds, and the methyl groups. The calculated vibrational frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other limitations of the theoretical model. bohrium.com

The assignment of vibrational modes is facilitated by visualizing the atomic displacements for each calculated frequency. This allows for a clear understanding of the nature of the vibration, such as C-H stretching, CH₃ deformation, C-S stretching, and ring breathing modes.

A representative table of calculated vibrational frequencies and their assignments for this compound is presented below. The values are based on typical frequencies for similar functional groups and heterocyclic systems.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Assignment |

|---|---|

| 3000 - 2900 | C-H stretching (methyl groups) |

| 1550 - 1450 | C=N stretching (thiadiazole ring) |

| 1450 - 1350 | CH₃ deformation |

| 1200 - 1000 | C-N stretching (thiadiazole ring) |

| 800 - 700 | C-S stretching |

Theoretical Studies on Applications

Theoretical and computational studies play a crucial role in exploring and predicting the potential applications of chemical compounds. For this compound, computational modeling can provide valuable insights into its behavior in various applications, such as corrosion inhibition and as a component in advanced materials.

Modeling of Adsorption Mechanisms (e.g., on Metal Surfaces for Corrosion Inhibition)

Thiadiazole derivatives are known to be effective corrosion inhibitors for various metals and alloys. Computational studies, particularly those employing DFT, are instrumental in understanding the mechanism of corrosion inhibition at the molecular level. These studies typically model the adsorption of the inhibitor molecule on a metal surface, such as iron or copper, to elucidate the nature of the interaction.

For this compound, theoretical calculations can predict its adsorption energy, geometry, and electronic properties upon interaction with a metal surface. The presence of multiple sulfur and nitrogen atoms in the molecule provides several potential sites for coordination with the metal surface. The methylsulfanyl groups can also contribute to the adsorption process.

Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), dipole moment, and Mulliken charges can be calculated to correlate the molecular structure with its inhibition efficiency. A higher HOMO energy is generally associated with a greater ability to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better corrosion protection. Conversely, a lower LUMO energy indicates a greater ability to accept electrons from the metal surface.

Molecular dynamics simulations can also be employed to model the adsorption of this compound on a metal surface in a simulated corrosive environment. These simulations provide a dynamic picture of the inhibitor-metal interaction and can help to understand the formation and stability of the protective film.

Applications in Materials Science and Advanced Organic Synthesis

Advanced Materials Applications

Luminescent Materials (e.g., in MOFs)

Luminescent MOFs (LMOFs) constructed with ligands containing thiadiazole moieties have shown potential in various applications, including chemical sensing. mdpi.comscientificarchives.com The luminescence in these materials can originate from intraligand transitions, which may be modulated by coordination to the metal center, or from ligand-to-metal charge transfer (LMCT). utq.edu.iq For instance, a strongly luminescent Zr(IV)-based MOF incorporating a thiadiazole-functionalized ligand, 4,4′-(benzo[c] nih.govresearchgate.netrsc.orgthiadiazole-4,7-diyl)dibenzoic acid, displays an emission band centered at 510 nm when excited at 370 nm, which is attributed to a π–π* intraligand transition. mdpi.com Similarly, a Cd(II) MOF constructed using 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (B99567) has been identified as a potential green-light-emitting material based on its solid-state fluorescent properties. mdpi.com The rigid and planar structure of moieties like thiazolo[5,4-d]thiazoles, which are related to thiadiazoles, promotes effective π–π stacking for electronic transmission, leading to outstanding photophysical properties. scientificarchives.com While specific research on Bis(methylsulfanyl)-1,2,4-thiadiazole within MOFs is not extensively documented, the established luminescent characteristics of the thiadiazole core suggest its potential as a functional component in the design of new LMOFs. utq.edu.iqmdpi.comscientificarchives.com

Corrosion Inhibitors

Thiadiazole derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. nih.govnih.govresearchgate.net Their efficacy is largely attributed to the presence of heteroatoms (nitrogen and sulfur) and conjugated double bonds in their structure. nih.gov These features facilitate the adsorption of the molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. nih.govresearchgate.net The non-cytotoxic nature of some thiadiazole derivatives also makes them environmentally friendlier options compared to some traditional inhibitors. nih.govresearchgate.net The introduction of specific functional groups, such as the electron-donating methylsulfanyl group (-SCH₃), can further enhance the inhibition performance by increasing the molecule's ability to transfer electrons to the vacant d-orbitals of iron atoms, thereby retarding the corrosion process. nih.gov

Inhibition Performance on Metal Surfaces

The effectiveness of thiadiazole-based inhibitors is concentration-dependent, with inhibition efficiency generally increasing with higher concentrations up to an optimal point. nih.govnih.gov For example, a study on thiadiazole bis-Schiff base derivatives on mild steel in 1 M HCl found that the best performance was achieved at a concentration of 125 ppm. nih.gov Beyond this concentration, the efficiency may plateau due to the saturation of the metal surface with inhibitor molecules. nih.gov

One derivative, N,N′-(1,4-phenylenebis(methanylylidene))bis(5-(methylthio)-1,3,4-thiadiazol-2-amine) (PMTTA), which contains the methylthio group, demonstrated a superior inhibition efficiency of 92.6%. nih.gov This highlights the positive influence of the -SCH₃ substituent on protective capabilities. nih.gov Electrochemical studies, such as potentiodynamic polarization, often reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, often with a predominant effect on the cathodic reaction. nih.govnih.gov

The table below summarizes the inhibition efficiency of a thiadiazole derivative containing the methylthio group on mild steel.

| Inhibitor | Concentration (ppm) | Medium | Inhibition Efficiency (%) |

| PMTTA | 125 | 1 M HCl | 92.6 |

Data sourced from a study on thiadiazole bis-Schiff base derivatives. nih.gov

Adsorption Mechanisms and Surface Interaction

The protective action of thiadiazole inhibitors is contingent upon their adsorption onto the metal surface. nih.gov This adsorption can occur through a combination of physical (physisorption) and chemical (chemisorption) interactions. nih.gov Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption involves the sharing of electrons between the inhibitor and the metal, forming a coordinate bond. jchemlett.com

The heteroatoms (N and S) in the thiadiazole ring are the primary active sites for adsorption. jchemlett.comjchemlett.com The sulfur atoms of the methylsulfanyl groups can also act as active centers for forming bonds with the metal surface. researchgate.netrsc.org The process generally follows an adsorption isotherm model, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the metal. nih.govresearchgate.net

The mechanism involves the inhibitor molecules displacing water molecules from the metal surface and creating a barrier that blocks active corrosion sites. researchgate.net Quantum chemical calculations and surface analysis techniques like X-ray photoelectron spectroscopy (XPS) have confirmed the formation of Al–N and Al–S bonds when using 2,5-bis(octyldithio)-1,3,4-thiadiazole (B84337) (BODTA) on an aluminum surface, indicating a chemical adsorption component. researchgate.netrsc.org Theoretical studies also show that the active sites for interaction are located on the heteroatoms. jchemlett.comjchemlett.com The low values of binding energies in some computational studies suggest that the adsorption can be governed by van der Waals forces, consistent with physical adsorption. jchemlett.com

Potential in Optoelectronic Devices (General Thiadiazoles)

The thiadiazole ring is a significant heterocyclic scaffold used in the design of organic materials for optoelectronic applications. utq.edu.iq Its inherent electronic properties, particularly its electron-withdrawing character, make it a valuable component in creating materials with tailored energy levels (HOMO/LUMO) for devices like Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). utq.edu.iqtandfonline.com The aromaticity of the thiadiazole ring allows for effective π-electron conjugation, which is crucial for charge transport and light emission processes in organic semiconductors. utq.edu.iq

Thiadiazole derivatives have been incorporated into π-conjugated systems to function as electron-accepting units in donor-acceptor type molecules. acs.org This architecture is fundamental for creating materials with intramolecular charge transfer (ICT) characteristics, which can lead to desirable photophysical properties such as large Stokes shifts and emission in the visible or even near-infrared (NIR) regions. acs.orgrsc.org For example, fluorophores featuring a benzothiadiazole unit between donor and acceptor moieties have been shown to enhance bathochromic shifts in emission. acs.org

In the context of OLEDs, derivatives of related oxadiazoles (B1248032) have been computationally designed and predicted to be effective charge transport materials, outperforming some standard materials. tandfonline.com The structural versatility of thiadiazoles allows for the tuning of their electronic and photophysical properties through the introduction of various substituents, influencing factors like charge injection barriers, reorganization energies, and fluorescence wavelengths. utq.edu.iqtandfonline.com This tunability is essential for developing new generations of organic electronic materials for advanced applications. rsc.orgresearchgate.net

Agrochemical and Industrial Applications (Non-medical)

Antimicrobial Cleansing Agents and Disinfectants